N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide typically involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the triazine core. This intermediate is then reacted with N-methylpentanehydrazide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The morpholine rings can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpentanehydrazide involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Altretamine: A triazine derivative with antitumor activity.
Tretamine: Another triazine derivative used as an alkylating agent.
Tetrazole-containing triazines: Compounds with similar structural features and biological activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H29N7O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylpentanehydrazide |
InChI |
InChI=1S/C17H29N7O3/c1-3-4-5-14(25)21-22(2)15-18-16(23-6-10-26-11-7-23)20-17(19-15)24-8-12-27-13-9-24/h3-13H2,1-2H3,(H,21,25) |
InChI Key |
IOLKACUXNFMMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.